molecular formula C14H18N2O6 B3109429 3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid CAS No. 172833-36-2

3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid

Cat. No. B3109429
CAS RN: 172833-36-2
M. Wt: 310.3 g/mol
InChI Key: JLVLDNCAYKCLCI-UHFFFAOYSA-N
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Description

The compound (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane is a white crystalline powder. It is used as an intermediate in the synthesis of the HIV-1 protease inhibitors Atazanavir and Amprenavir .


Synthesis Analysis

The synthesis of (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane involves several steps, starting from (2R,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane . Another compound, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, was synthesized using Toluene, Triisopropyl borate, and concentrated sulfuric acid .


Chemical Reactions Analysis

The synthesis of (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane involves several chemical reactions, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .


Physical And Chemical Properties Analysis

The compound (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane has a melting point of 50-52°C, a predicted boiling point of 398.8±25.0 °C, and a predicted density of 1.118±0.06 g/cm3 . It is slightly soluble in Chloroform, DMSO, and Methanol .

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of "3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid" is in the synthesis of complex organic molecules. It serves as a building block for creating various chemical compounds due to its reactive functional groups. For instance, it has been used in the stereocontrolled synthesis of dipeptide isosteres, highlighting its role in constructing molecules with precise stereochemistry (A. Nadin et al., 2001). Similarly, its conversion into amino-hydroxy-phenylbutane as a component of HIV protease inhibitors underlines its potential in medicinal chemistry (Y. Yuasa et al., 1998).

Peptide Synthesis and Modifications

The compound is also instrumental in peptide synthesis and modification, where it acts as a protective group for amino acids during the synthesis process. Its utility in creating novel protecting groups that can be activated for peptide bond formation is crucial for synthesizing peptides with specific sequences and functions. Research indicates its effectiveness in protecting amino and hydroxyl groups, facilitating the synthesis of peptides without the need for harsh deprotection conditions (R. Matsueda & R. Walter, 2009).

Material Science and Drug Delivery

In material science, derivatives of "this compound" have been explored for their potential in creating nontoxic hydrogelators that can act as carriers for vitamins and drugs. These hydrogelators are studied for their gelation performances and their ability to entrap and release compounds like Vitamin B12 and Doxorubicin, indicating their promise in localized drug delivery systems (S. Guchhait et al., 2021).

Catalysis and Organic Reactions

Furthermore, its application extends to catalysis and facilitating organic reactions. The compound's derivatives have been utilized in highly selective directed hydrogenation of enantiopure esters, demonstrating its versatility in chemical synthesis and the development of new methodologies for producing chiral compounds with high diastereoselectivity (Mark E. B. Smith et al., 2001).

Safety and Hazards

The compound (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLDNCAYKCLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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